molecular formula C10H18N2 B1660170 2-Adamantylhydrazine CAS No. 72614-34-7

2-Adamantylhydrazine

Cat. No.: B1660170
CAS No.: 72614-34-7
M. Wt: 166.26 g/mol
InChI Key: HFBJBTWUFCWYIC-UHFFFAOYSA-N
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Description

2-Adamantylhydrazine is a hydrazine derivative featuring the adamantane moiety, a rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and bioavailability in pharmaceuticals . Its structure combines the hydrazine functional group (–NH–NH2) with the adamantyl scaffold, enabling diverse chemical modifications and biological interactions.

Properties

CAS No.

72614-34-7

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-adamantylhydrazine

InChI

InChI=1S/C10H18N2/c11-12-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10,12H,1-5,11H2

InChI Key

HFBJBTWUFCWYIC-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NN

Canonical SMILES

C1C2CC3CC1CC(C2)C3NN

Other CAS No.

72614-34-7

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following sections compare 2-adamantylhydrazine derivatives with analogous adamantane-containing hydrazides, hydrazones, and heterocyclic hybrids, focusing on synthesis, structural features, and biological activity.

Key Observations :

  • Synthesis Efficiency : Adamantane-1-carboxylic acid hydrazide and N′-(Adamantan-2-ylidene)benzohydrazide are synthesized in high yields (>90%) via condensation reactions, highlighting the robustness of adamantane-hydrazine chemistry .
  • Functional Group Diversity: The APH ligand incorporates a pyridylmethylene group, enabling metal chelation and enhanced cytotoxicity compared to non-chelating analogs . In contrast, thioamide derivatives (e.g., 2-[2-(1-adamantyl)acetyl]-hydrazinecarbothioamide) may target enzymes via sulfur-mediated interactions .

Physicochemical Properties

  • Lipophilicity: Adamantane derivatives exhibit increased lipophilicity due to their rigid hydrocarbon framework, improving membrane permeability. For instance, this compound derivatives show higher logP values compared to non-adamantane hydrazides .
  • Thermal Stability : Crystallographic studies of N′-(Adamantan-2-ylidene)benzohydrazide reveal strong hydrogen-bonded networks (N–H⋯N and C–H⋯O), contributing to high melting points (~517–519 K) and stability .
Anticancer Potential
  • Triazole and Thiadiazole Derivatives : 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine () demonstrates cytotoxicity against cancer cell lines, likely due to the thiadiazole ring’s electron-deficient nature, which disrupts DNA synthesis .
  • Metal Complexes : APH-Co(II) and APH-Cu(II) complexes exhibit superior cytotoxicity compared to free ligands, with IC₅₀ values <10 μM in some cancer models. This enhancement is attributed to redox-active metal centers generating reactive oxygen species (ROS) .
Antimicrobial and Antiviral Activity
  • N′-(Adamantan-2-ylidene)benzohydrazide shows marked antibacterial activity against Gram-positive strains (e.g., S. aureus), likely through membrane disruption via adamantane’s lipophilic insertion .
  • Adamantane-1-carbohydrazide derivatives are precursors to influenza A inhibitors, leveraging the adamantane moiety’s ability to block viral ion channels .

Limitations and Challenges

  • Solubility : Despite improved lipophilicity, adamantane derivatives often suffer from poor aqueous solubility, necessitating formulation strategies (e.g., PEGylation) .
  • Synthetic Complexity : Introducing heterocycles (e.g., triazoles, thiadiazoles) requires multi-step protocols, reducing scalability compared to simpler hydrazides .

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